molecular formula C9H10Cl2O3P+ B14379739 [(3,5-Dichlorophenyl)methoxy](1-hydroxyethyl)oxophosphanium CAS No. 88648-28-6

[(3,5-Dichlorophenyl)methoxy](1-hydroxyethyl)oxophosphanium

Cat. No.: B14379739
CAS No.: 88648-28-6
M. Wt: 268.05 g/mol
InChI Key: JKAGXVVATIIEKA-UHFFFAOYSA-N
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Description

(3,5-Dichlorophenyl)methoxyoxophosphanium is a complex organophosphorus compound characterized by the presence of a dichlorophenyl group, a methoxy group, and an oxophosphanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichlorophenyl)methoxyoxophosphanium typically involves the reaction of 3,5-dichlorophenol with a suitable methoxyethylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methoxy group. The resulting intermediate is then reacted with a phosphorus-containing reagent, such as phosphorus oxychloride, to introduce the oxophosphanium moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichlorophenyl)methoxyoxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxophosphanium moiety to a phosphine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the dichlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

(3,5-Dichlorophenyl)methoxyoxophosphanium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3,5-Dichlorophenyl)methoxyoxophosphanium involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes and modulating their activity. The presence of the dichlorophenyl group enhances its ability to interact with hydrophobic regions of proteins, while the oxophosphanium moiety can participate in redox reactions.

Comparison with Similar Compounds

(3,5-Dichlorophenyl)methoxyoxophosphanium can be compared with other similar compounds, such as:

    (3,5-Dichlorophenyl)methoxyphosphine: Lacks the oxo group, resulting in different reactivity.

    (3,5-Dichlorophenyl)methoxyphosphonium: Contains a phosphonium ion instead of an oxophosphanium moiety.

    (3,5-Dichlorophenyl)methoxyphosphonate: Features a phosphonate group, altering its chemical properties.

Properties

CAS No.

88648-28-6

Molecular Formula

C9H10Cl2O3P+

Molecular Weight

268.05 g/mol

IUPAC Name

(3,5-dichlorophenyl)methoxy-(1-hydroxyethyl)-oxophosphanium

InChI

InChI=1S/C9H10Cl2O3P/c1-6(12)15(13)14-5-7-2-8(10)4-9(11)3-7/h2-4,6,12H,5H2,1H3/q+1

InChI Key

JKAGXVVATIIEKA-UHFFFAOYSA-N

Canonical SMILES

CC(O)[P+](=O)OCC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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